molecular formula C15H17FN2O3S B11130796 N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-methionine

N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-methionine

Cat. No.: B11130796
M. Wt: 324.4 g/mol
InChI Key: GQWXRYKNMCQGQF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID: is a synthetic organic compound that features a complex structure with an indole ring, a fluorine atom, and a butanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of fluorine, acetamido, and methylsulfanyl groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17FN2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

(2S)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H17FN2O3S/c1-22-7-5-12(15(20)21)17-14(19)9-18-6-4-10-2-3-11(16)8-13(10)18/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1

InChI Key

GQWXRYKNMCQGQF-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)F

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.